An In-depth Technical Guide to 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine: A Key Intermediate in Medicinal Chemistry
An In-depth Technical Guide to 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine: A Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its rigid, fused thieno[2,3-d]pyrimidine core serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key building block in the development of targeted therapeutics, most notably kinase inhibitors for cancer treatment. The thieno[2,3-d]pyrimidine scaffold is recognized as a privileged structure in drug discovery, and this particular derivative, with its reactive chlorine atom and morpholine moiety, offers a unique combination of features for synthetic elaboration.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 63894-67-7 | [2][3] |
| Molecular Formula | C₁₀H₁₀ClN₃OS | [2] |
| Molecular Weight | 255.72 g/mol | |
| Appearance | White to off-white or yellow solid | [2] |
| Melting Point | Data for a precise melting point is not consistently available in the literature, with various sources providing ranges for this compound and its close derivatives. | |
| Solubility | While quantitative solubility data is limited, it is commonly used in organic solvents such as methanol, ethanol, and dichloromethane for synthetic transformations.[2][4] | |
| Storage | Store under an inert gas (nitrogen or argon) at 2-8°C. |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the morpholine and thieno[2,3-d]pyrimidine protons. The morpholine protons typically appear as two multiplets, one for the protons adjacent to the oxygen and another for those adjacent to the nitrogen. The protons on the thiophene ring will appear in the aromatic region. For the related compound N-(2-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5] thieno[2,3-d]pyrimidin-4-amine, the pyrimidine proton appears as a singlet at 8.48 ppm.[5]
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the carbons of the thieno[2,3-d]pyrimidine core and the morpholine ring. The precursor, 2,4-dichlorothieno[2,3-d]pyrimidine, shows signals at δC 126.92, 123.03, 126.11, 153.62, 161.67, and 154.75.[6] Upon substitution with morpholine, shifts in the carbon signals of the pyrimidine ring are expected.
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom. The exact mass would be approximately 255.0233.[2]
Synthesis and Manufacturing
The most common and efficient synthesis of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine involves the nucleophilic substitution of a chlorine atom on the precursor, 2,4-dichlorothieno[2,3-d]pyrimidine.[2][7]
Synthetic Workflow
Caption: Synthetic route to 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine.
Detailed Experimental Protocol
-
Reaction Setup: A reaction vessel equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with 2,4-dichlorothieno[2,3-d]pyrimidine and a suitable solvent, typically methanol.[2]
-
Addition of Morpholine: Morpholine is added to the reaction mixture, often dropwise, while maintaining the temperature at ambient conditions.[2]
-
Reaction Monitoring: The reaction is stirred for 1-2 hours, and its progress is monitored by a suitable analytical technique such as LC/MS to confirm the consumption of the starting material.[2]
-
Workup and Isolation: Upon completion, the product is typically precipitated by the addition of water. The solid is then collected by vacuum filtration, washed with water, and dried in a vacuum oven to afford the final product.[2]
This procedure takes advantage of the differential reactivity of the two chlorine atoms on the pyrimidine ring. The chlorine at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position, allowing for a selective monosubstitution.[1]
Chemical Reactivity and Synthetic Applications
The primary utility of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine lies in its role as a versatile intermediate for further functionalization, mainly through reactions involving the remaining chlorine atom at the 2-position.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is fundamental to the construction of diverse libraries of thieno[2,3-d]pyrimidine derivatives. The electron-deficient nature of the pyrimidine ring facilitates these substitution reactions.[1]
Palladium-Catalyzed Cross-Coupling Reactions
The C2-chloro group is also amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or heteroaryl groups at the C2 position by coupling with boronic acids or their esters. This is a widely used method for elaborating the core scaffold.[8][9][10][11][12]
-
Buchwald-Hartwig Amination: This powerful reaction enables the formation of C-N bonds by coupling with a wide range of primary and secondary amines, providing access to a diverse set of 2-amino-thieno[2,3-d]pyrimidine derivatives.[13][14][15][16][17]
Reaction Scheme for Further Functionalization
Caption: Key reactions for the derivatization of the title compound.
Applications in Drug Discovery and Development
The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine and is a common feature in many kinase inhibitors. 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine is a valuable starting material for the synthesis of compounds targeting various kinases implicated in cancer and other diseases.[18]
Kinase Inhibitors
Derivatives of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine have been explored as inhibitors of several important kinases, including:
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer. Several potent PI3K inhibitors have been developed using the thieno[2,3-d]pyrimidine scaffold.[19]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a key strategy in anti-angiogenic cancer therapy.[20]
-
Other Kinases: The versatility of the thieno[2,3-d]pyrimidine core allows for its adaptation to target a wide range of other kinases, making it a valuable platform for kinase-focused drug discovery.
Conclusion
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine is a fundamentally important building block in modern medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the biological relevance of its core structure make it an invaluable tool for researchers and scientists in drug discovery and development. The ability to selectively functionalize the 2-position through a variety of robust chemical transformations provides a clear path to novel and diverse molecular entities with the potential for significant therapeutic impact, particularly in the realm of oncology.
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